2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol
Overview
Description
“2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol” is a chemical compound with the CAS Number: 915923-64-7 . It has a molecular weight of 139.2 and its IUPAC name is 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-8,10H,3-6H2 . This indicates that the compound has a bicyclic structure with an ethanol group attached to it.Physical And Chemical Properties Analysis
This compound has a molecular weight of 139.2 . It is solid in physical form and is stored at a temperature of -20C .Scientific Research Applications
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Therapeutics Development
- Field: Pharmaceutical Chemistry
- Application: Vince lactam is a versatile synthetic building block in the development of therapeutics .
- Method: Various methods of preparation of Vince lactam and the resolution of its stereoisomers have been developed . One such method involves the Diels-Alder reaction of tosyl cyanide and cyclopentadiene .
- Results: The versatility of Vince lactam is represented by the numerous transition metal catalyzed methodology development reactions which have used it as a model substrate .
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Synthesis of Oxygenated 2-Azabicyclo[2.2.1]heptanes
- Field: Organic Chemistry
- Application: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
- Method: This reaction proceeds efficiently with a broad array of substrates .
- Results: The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
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Synthesis of Carbocyclic Nucleosides
- Field: Medicinal Chemistry
- Application: Vince lactam has been extensively used for the preparation of various carbocyclic nucleosides with medicinal applications in mind .
- Method: The synthesis involves the use of Vince lactam as a synthetic precursor .
- Results: Various carbocyclic nucleosides have been synthesized, including carbocyclic puromycin, carbocyclic Ara-A, carbovir, and guanine as well as azaguanine carbocyclic derivatives .
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Preparation of Glycosidase Inhibitors
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Synthesis of GABA-AT Inhibitors
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Synthesis of Therapeutic Molecules
- Field: Pharmaceutical Chemistry
- Application: Vince lactam has found several applications in targeting an array of different diseased conditions by providing various non-nucleoside therapeutic molecules .
- Method: The specific synthetic methods are not detailed in the source .
- Results: Various therapeutic molecules have been synthesized .
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Synthesis of Amino-Peramivir
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Synthesis of 4-Amino-5-Halopentanoic Acids
- Field: Organic Chemistry
- Application: Vince lactam can be used to prepare five-membered analogs of 4-amino-5-halopentanoic acids as potential GABA aminotransferase (GABA-AT) inactivators .
- Method: The specific synthetic methods are not detailed in the source .
- Results: The resulting compounds are potential GABA aminotransferase (GABA-AT) inactivators .
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Preparation of Carbocyclic Sugar Amines
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Synthesis of Carbanucleosides
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Synthesis of Carbocyclic Dinucleotide Analogues
- Field: Medicinal Chemistry
- Application: 2-Azabicyclo[2.2.1]hept-5-en-3-one is used as an intermediate in the synthesis of carbocyclic dinucleotide analogues .
- Method: The specific synthetic methods are not detailed in the source .
- Results: The resulting carbocyclic dinucleotide analogues have potential applications .
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Preparation of Therapeutic Drugs
properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-8,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVSPRKOBLRZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660736 | |
Record name | 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol | |
CAS RN |
915923-64-7 | |
Record name | 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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